N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 13122-91-3
VCID: VC21019515
InChI: InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

CAS No.: 13122-91-3

Cat. No.: VC21019515

Molecular Formula: C26H26N2O5

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine - 13122-91-3

Specification

CAS No. 13122-91-3
Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
IUPAC Name (2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
Standard InChI Key JNRHNGGTJOBXHL-GOTSBHOMSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly referred to by its synonyms such as Z-Phe-Phe-OH or N-Cbz-L-Phe-Phe, is a dipeptide derivative that plays a significant role in peptide synthesis and biochemical research. This compound is utilized as a building block for synthesizing more complex peptides and has applications in drug development due to its ability to mimic natural peptides.

Synthesis and Applications

This compound serves as an essential intermediate in the synthesis of therapeutic peptides due to its protected amino group, which allows selective reactions at other functional groups without affecting the amino terminus .

Peptide Synthesis

In peptide synthesis, N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine acts as a precursor for introducing specific functional groups that enhance biological activity . Its structure facilitates the creation of diverse peptide sequences by protecting the amino group during synthesis.

Drug Development

Researchers use this compound in developing peptide-based drugs, particularly in oncology and immunotherapy fields . The ability of Z-Phe-Phe-OH to mimic natural peptides makes it valuable for drug design.

Biological Research Findings

This dipeptide derivative has been explored for various biological applications:

  • Enzyme Interactions: It can serve as a substrate or inhibitor for enzymes involved in protein processing pathways.

  • Protein Folding Studies: The compound helps investigate protein folding mechanisms by acting as part of larger peptides that influence structural stability.

  • Therapeutic Potential: Modifications of this dipeptide have shown potential therapeutic applications by targeting specific receptors involved in neuroprotection and other diseases associated with protein misfolding.

Storage and Handling

For optimal storage conditions:

  • Store at room temperature (recommended below 15°C) away from light.

  • Maintain dry conditions.

  • Handle with care due to potential chemical reactivity.

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